N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide can be classified under the category of hydroxamic acids, which are characterized by the presence of a hydroxylamine group attached to a carbonyl compound. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is derived from 2-methoxyphenols, which are known for their antioxidant properties and potential therapeutic benefits in oxidative stress-related conditions.
The synthesis of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide can be achieved through several methods, including:
These synthetic routes highlight the versatility and efficiency of the compound's preparation, making it accessible for various applications.
The molecular structure of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide features a hydroxyl group attached to an imidamide framework. The methoxy group on the phenyl ring contributes to its unique reactivity and solubility characteristics.
The structural integrity allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is involved in several chemical reactions:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.
The mechanism of action for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide involves its interaction with specific enzymes or receptors:
Further pharmacological studies are necessary to elucidate the detailed pathways through which this compound exerts its biological effects.
Key physical and chemical properties of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide include:
These properties make it suitable for laboratory handling and application in various chemical processes.
N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide has several applications across different scientific domains:
N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide (CAS: 148459-03-4) is formally classified as an amidoxime, characterized by the replacement of the carbonyl oxygen in acetamide with a hydroxylated imino group (-C(=NOH)NH₂). Its IUPAC name explicitly defines the core acetimidamide scaffold substituted at the 3-position of the phenyl ring with a methoxy group (-OCH₃). The molecular formula C₉H₁₂N₂O₂ (MW: 180.21 g/mol) confirms the presence of nine carbon atoms, twelve hydrogens, two nitrogens, and two oxygen atoms, consistent with the methoxyphenyl and N-hydroxyimidamide functionalities [1].
The compound is uniquely identified through several standardized chemical identifiers:
These notations encode connectivity and stereochemical features, confirming the Z-configuration (syn orientation) of the amidoxime group due to restricted rotation around the C=N bond. The 3-methoxyphenyl moiety attaches to the α-carbon of the acetimidamide chain, enabling conjugation with the aromatic π-system. This electronic delocalization influences reactivity and spectroscopic behavior, observable in characteristic NMR shifts (aromatic protons: ~6.7–7.3 ppm; amidoxime NH: ~5–9 ppm) and IR absorptions (N-O stretch: ~930 cm⁻¹; C=N: ~1650 cm⁻¹) [1].
Table 1: Structural Identifiers of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide
| Identifier Type | Value |
|---|---|
| CAS Registry No. | 148459-03-4 |
| IUPAC Name | N'-hydroxy-2-(3-methoxyphenyl)acetimidamide |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| SMILES (Canonical) | COC1C=CC=C(CC(/N)=N/O)C=1 |
| InChIKey | JXBIHEYWYAMPRU-UHFFFAOYSA-N |
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7